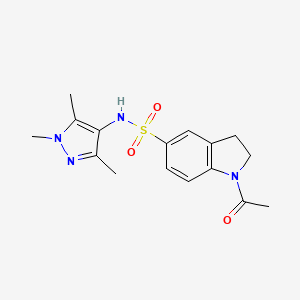
6-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 6-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one, also known as DIBO, is a small molecule that has been studied for its potential use in scientific research. DIBO has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively studied. In
Applications De Recherche Scientifique
6-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one has been used in a variety of scientific research applications. One of the most promising areas of research involves the use of 6-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one as a tool for studying protein-protein interactions. 6-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one has been shown to selectively target and crosslink proteins that are in close proximity to each other, allowing researchers to identify and study protein complexes in living cells.
6-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one has also been used in studies of cellular signaling pathways. By selectively targeting and crosslinking signaling proteins, 6-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one can be used to study the dynamics of signaling pathways in living cells.
Mécanisme D'action
The mechanism of action of 6-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one involves the formation of covalent bonds between proteins that are in close proximity to each other. This process, known as proximity-induced covalent capture, allows researchers to selectively capture and study protein complexes in living cells.
Biochemical and Physiological Effects
6-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one has been shown to have a variety of biochemical and physiological effects. In addition to its ability to selectively capture protein complexes, 6-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one has been shown to modulate the activity of certain enzymes and to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one in lab experiments is its selectivity. 6-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one can be used to selectively capture and study protein complexes, allowing researchers to gain insights into the function of these complexes in living cells.
However, there are also limitations to using 6-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one in lab experiments. One limitation is that the compound can be toxic to cells at high concentrations, which can limit its usefulness in certain experiments. Additionally, the formation of covalent bonds between proteins can be irreversible, which can make it difficult to study the dynamics of protein complexes over time.
Orientations Futures
There are many potential future directions for research involving 6-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one. One area of interest is the development of new methods for using 6-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one to study protein-protein interactions. Researchers are also exploring the use of 6-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one in the development of new cancer therapies, as the compound has been shown to induce apoptosis in cancer cells.
Another potential area of research involves the use of 6-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one in the study of infectious diseases. By selectively capturing and studying protein complexes involved in the infection process, researchers may be able to identify new targets for drug development.
Conclusion
In conclusion, 6-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one is a small molecule that has been extensively studied for its potential use in scientific research. The compound has a variety of biochemical and physiological effects, and its mechanism of action has been well-characterized. While there are limitations to using 6-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one in lab experiments, the compound has many potential applications in the study of protein-protein interactions, cellular signaling pathways, and disease processes.
Méthodes De Synthèse
The synthesis method for 6-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one involves the reaction of 2-amino-3-carboxymethyl-4,5-dimethoxybenzoic acid with N-carboxybenzylglycine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide. The resulting product is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 2,3-dihydro-1H-indole to give 6-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one.
Propriétés
IUPAC Name |
6-(2,3-dihydroindole-1-carbonyl)-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c20-16-10-22-15-6-5-12(9-13(15)18-16)17(21)19-8-7-11-3-1-2-4-14(11)19/h1-6,9H,7-8,10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUXRZZSMPJRKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC4=C(C=C3)OCC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,3-dihydroindole-1-carbonyl)-4H-1,4-benzoxazin-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(6-methoxyquinoline-2-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7462771.png)
![4-chloro-N-[3-[[(2-morpholin-4-yl-2-thiophen-2-ylethyl)amino]methyl]phenyl]benzamide](/img/structure/B7462775.png)
![2-[(2-bromo-4-fluorophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole;hydrochloride](/img/structure/B7462797.png)
![3-[[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]methyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7462804.png)


![N-cyclopropylspiro[1,3-dithiolane-2,8'-bicyclo[3.2.1]octane]-3'-carboxamide](/img/structure/B7462819.png)



![1-[2-(2-Bromo-4-fluorophenoxy)acetyl]-1,4-diazaspiro[5.5]undecane-3,5-dione](/img/structure/B7462856.png)
![6-[(2-Pentylsulfanylbenzimidazol-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7462859.png)
![2-imidazo[2,1-b][1,3]thiazol-6-yl-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B7462874.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B7462880.png)